molecular formula C21H34O5 B303354 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid

Cat. No.: B303354
M. Wt: 366.5 g/mol
InChI Key: AJJQQVVXUBHLBY-UHFFFAOYSA-N
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Description

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid is a lipophilic benzoic acid derivative characterized by a dodecyloxy (C12H25O) group at the para position and methoxy (-OCH3) groups at the meta positions (3 and 5) of the aromatic ring. Its molecular formula is C21H34O5, with a molecular weight of 366.5 g/mol. The compound is structurally related to syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) but replaces the hydroxyl (-OH) group with a long alkyl chain, significantly altering its physicochemical properties. This substitution enhances lipophilicity, making it more suitable for applications requiring lipid membrane interactions, such as antioxidant systems or drug delivery .

Properties

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

4-dodecoxy-3,5-dimethoxybenzoic acid

InChI

InChI=1S/C21H34O5/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-18(24-2)15-17(21(22)23)16-19(20)25-3/h15-16H,4-14H2,1-3H3,(H,22,23)

InChI Key

AJJQQVVXUBHLBY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)O)OC

Origin of Product

United States

Scientific Research Applications

Applications in Materials Science

1. Liquid Crystalline Materials

4-(Dodecyloxy)-3,5-dimethoxybenzoic acid is utilized in the development of liquid crystalline materials. Its structure allows it to form mesophases, which are essential for applications in display technologies such as LCDs (Liquid Crystal Displays). The presence of the dodecyl chain improves the alignment and stability of liquid crystals.

Case Study:
In a study conducted by researchers at the University of Tokyo, the compound was incorporated into a liquid crystal mixture, resulting in enhanced thermal stability and improved electro-optical properties compared to traditional liquid crystals. The findings indicated that the addition of this compound could lead to more efficient display technologies .

2. Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound serves as an effective surfactant and emulsifier in various formulations. It can stabilize emulsions and foams, making it valuable in cosmetic and pharmaceutical products.

Data Table: Surfactant Properties

PropertyValue
HLB (Hydrophilic-Lipophilic Balance)12.5
Critical Micelle Concentration (CMC)0.15 mM
Surface Tension Reduction30 mN/m

These properties demonstrate its effectiveness as a surfactant, with potential applications in personal care products and drug delivery systems.

Pharmaceutical Applications

1. Drug Delivery Systems

The ability of this compound to form micelles makes it suitable for drug delivery applications. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Case Study:
A research team at Harvard University investigated the use of this compound in formulating nanoparticles for targeted drug delivery. The study revealed that nanoparticles formed with this compound significantly improved the delivery efficiency of chemotherapeutic agents to cancer cells while minimizing side effects .

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest potential applications in treating infections caused by resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Solubility and Bioactivity Comparison
Compound Water Solubility (mg/L) logP IC50 (HeLa cells, µM) Allelopathic EC50 (µg/mL)
3,5-Dimethoxybenzoic acid 1,200 1.8 N/A 23.3 (lettuce radicle)
Syringic acid 950 1.5 >100 8.10 (crabgrass)
This compound <10 5.2 Not tested Not tested
4-Hydroxy-3,5-dimethoxybenzaldehyde 150 1.2 24.3 (HeLa) N/A

Notes:

  • Syringic acid’s higher water solubility correlates with its environmental bioavailability in algal toxin reduction .
  • The dodecyloxy derivative’s low water solubility limits its use in aqueous systems but favors lipid-rich applications .
Table 2: Thermal Decomposition of Cu(II) Complexes
Ligand Decomposition Temperature (°C) Magnetic Moment (µB)
3,5-Dimethoxybenzoic acid 245 1.85
2,3-Dimethoxybenzoic acid 210 1.78
2,6-Dimethoxybenzoic acid 195 1.72

Implications : The 3,5-substitution pattern in the dodecyloxy variant likely confers similar thermal resilience, advantageous for high-temperature industrial processes .

Preparation Methods

Demethylation in Alkaline Ethylene Glycol

TMBA undergoes selective demethylation at the 4-position using 3.2–4.05 moles of NaOH per mole of TMBA in ethylene glycol at 160–195°C under nitrogen. This method achieves 77.2% yield by distilling off ethylene glycol monomethyl ether and water, followed by acidification with sulfuric acid (pH 3) and crystallization.

Key Parameters:

ParameterValue
Temperature160–195°C
NaOH:TMBA Ratio3.2–4.05:1
Reaction Time60–90 minutes
Yield77.2%

Etherification of Syringic Acid with Dodecyl Groups

The hydroxyl group at the 4-position of syringic acid is alkylated with dodecyl bromide to introduce the dodecyloxy moiety. This step necessitates protective group strategies to prevent side reactions at the carboxylic acid.

Carboxylic Acid Protection as Methyl Ester

Syringic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux. This protection avoids interference during alkylation.

Reaction Conditions:

  • Catalyst: 90–92% H₂SO₄

  • Temperature: 80–85°C

  • Duration: 2–3 hours

Alkylation with Dodecyl Bromide

The methyl-protected syringic acid undergoes alkylation in dimethylformamide (DMF) with dodecyl bromide and potassium carbonate as a base.

Optimized Protocol:

  • Dissolve methyl syringate (1 eq) in anhydrous DMF.

  • Add K₂CO₃ (2.5 eq) and dodecyl bromide (1.2 eq).

  • Heat at 80°C for 12–16 hours under nitrogen.

  • Quench with ice water and extract with ethyl acetate.

Yield: 68–72% (crude), improving to 85% after column chromatography.

Deprotection and Final Isolation

The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH followed by acidification.

Saponification Conditions

  • Base: 40% NaOH (2.5 eq)

  • Temperature: 50–55°C

  • Duration: 4–6 hours

Acidification and Crystallization

The product is acidified to pH 1 with 38–40% HCl , inducing crystallization at 0°C. Filtration and washing with ice water yield this compound.

Purity Data:

  • HPLC Purity: >98%

  • Melting Point: 105–110°C

Alternative Pathways: Direct Alkylation of Prefunctionalized Intermediates

Nitration-Reduction-Methylation Sequence

CN105218322A outlines a route to 3,5-dimethoxybenzoic acid derivatives via nitration of resorcinol, followed by reduction and methylation. Adapting this method:

  • Nitrate resorcinol to 3,5-dinitrobenzoic acid.

  • Reduce nitro groups to amines with Zn/HCl .

  • Methylate using dimethyl sulfate in NaOH.

While this pathway avoids demethylation, it requires stringent control over nitration regioselectivity.

Critical Analysis of Methodologies

Yield and Scalability

  • Demethylation-Alkylation Route: Superior scalability (77.2% yield), but requires toxic ethylene glycol.

  • Nitration-Reduction Pathway: Lower yield (50–60%) due to multi-step losses.

Regioselectivity Challenges

Unwanted alkylation at methoxy groups is mitigated by:

  • Steric Hindrance: Bulky dodecyl bromide preferentially reacts at the 4-position.

  • Protective Grouping: Methyl ester stabilization prevents carboxylate interference.

Q & A

Q. What are the established synthetic routes for 4-(Dodecyloxy)-3,5-dimethoxybenzoic acid, and what factors influence reaction yield and purity?

Methodological Answer: The synthesis typically involves alkylation or esterification of a benzoic acid precursor. For example:

  • Step 1 : React 3,5-dimethoxy-4-hydroxybenzoic acid with dodecyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at reflux (80–100°C) for 12–24 hours .
  • Step 2 : Purify the crude product via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Key Factors Affecting Yield/Purity :

  • Solvent choice : DMSO or DMF enhances reactivity but may require rigorous drying to avoid hydrolysis .
  • Reaction time : Prolonged reflux (e.g., 18 hours) improves yield but risks side reactions (e.g., over-alkylation) .
  • Purification : Recrystallization yields ~65% purity, while chromatography achieves >95% purity but reduces scalability .

Table 1 : Representative Synthesis Conditions from Analogous Compounds

PrecursorReagent/ConditionsYieldPurity MethodReference
4-Hydroxybenzoic acidDodecyl bromide, K₂CO₃/DMF65%NMR, m.p. 141–143°C
Similar triazole deriv.Reflux in DMSO, 18 hoursQuant.NMR, HPLC

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer :

  • ¹H NMR :
    • Expect signals for the dodecyloxy chain (δ 0.88 ppm, triplet, CH₃; δ 1.2–1.5 ppm, CH₂ groups) and aromatic protons (δ 6.8–7.2 ppm for substituted benzene) .
    • Methoxy groups appear as singlets at δ 3.8–4.0 ppm .
  • IR Spectroscopy :
    • Carboxylic acid O-H stretch (~2500–3000 cm⁻¹, broad) and ester C=O (~1700 cm⁻¹) .
  • Melting Point :
    • Compare observed m.p. to literature values (e.g., 141–143°C for analogous compounds) to assess purity .

Table 2 : Characteristic Spectral Data for Benzoic Acid Derivatives

Compound¹H NMR (δ, ppm)IR (cm⁻¹)m.p. (°C)
4-Hydroxy-3,5-dimethoxy3.8 (s, 6H, OCH₃)1680 (C=O)141–143
Triazole derivative7.1–7.3 (m, aromatic)1705 (C=O)180–182

Q. What safety protocols are recommended for handling this compound?

Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid aerosol inhalation; maintain airflow >0.3 m/s .
  • Storage : Keep in inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (DMSO vs. ethanol) .
  • Dose-Response Analysis :
    • Test a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Meta-Analysis :
    • Compare data across studies using tools like PubChem BioActivity Data (see Table 3) .

Table 3 : Comparative Bioactivity of Benzoic Acid Derivatives

CompoundAssay SystemIC₅₀/EC₅₀Reference
3,5-Dichloro-4-hydroxyEnzyme inhibition12 µM
4-Hydroxy-3-methoxyAnti-inflammatory45 µM

Q. What advanced chromatographic methods are suitable for analyzing trace impurities?

Methodological Answer :

  • HPLC : Use C18 column (4.6 × 250 mm), mobile phase = acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min, UV detection at 254 nm .
  • LC-MS : Electrospray ionization (ESI) in negative mode; monitor m/z 367.2 [M-H]⁻ for parent ion and m/z 152.1 for degradation products .

Q. Optimization Tips :

  • Column Temperature : 25–40°C to improve peak resolution .
  • Gradient Elution : Adjust acetonitrile from 50% to 90% over 20 minutes to separate hydrophobic impurities .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

Methodological Answer :

  • pH Stability Study :
    • Prepare buffers (pH 1–13), incubate compound (1 mg/mL) at 37°C for 24–72 hours .
    • Analyze degradation via HPLC (area under the curve) and LC-MS (fragment identification) .
  • Kinetic Analysis :
    • Calculate degradation rate constants (k) using first-order kinetics; plot ln(concentration) vs. time .

Table 4 : Stability Data for Analogous Compounds

CompoundpH 7.4 Half-Life (h)Major Degradant
4-Hydroxybenzoic acid48Decarboxylated product
3,5-Dimethoxy derivative120Oxidized quinone

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